

Application Notes and Protocols for STF-118804

Treatment in 3D Spheroid Cultures

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Compound of Interest

Compound Name: STF-118804

Cat. No.: B15615598

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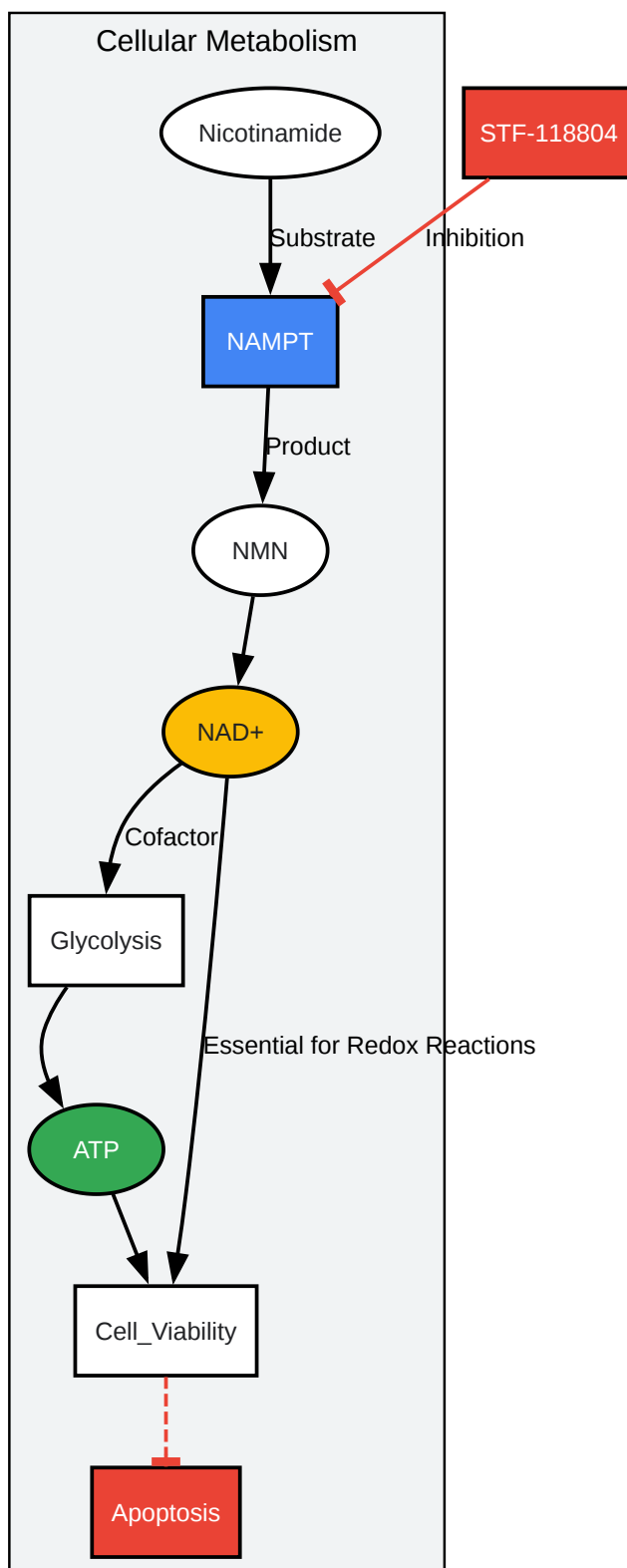
For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research and drug development as they more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures.[1][2][3][4] These models exhibit gradients of oxygen, nutrients, and proliferative states, offering a more physiologically relevant system for evaluating the efficacy of novel therapeutic agents.[5][6] **STF-118804** is a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway.[7][8] By depleting intracellular NAD⁺ pools, **STF-118804** induces metabolic collapse and subsequent cell death in various cancer cell types.[7][8][9]

These application notes provide a detailed, exemplary protocol for evaluating the anti-cancer effects of **STF-118804** in 3D spheroid models. The following sections describe the necessary materials, step-by-step procedures for spheroid culture, drug treatment, and subsequent analysis of cell viability and metabolic endpoints. The provided data tables are illustrative examples of expected outcomes from such studies.

Signaling Pathway of STF-118804



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Caption: **STF-118804** inhibits NAMPT, leading to NAD⁺ depletion and metabolic collapse.

Data Presentation

The following tables represent hypothetical data to illustrate the potential dose-dependent effects of **STF-118804** on 3D spheroids.

Table 1: Effect of **STF-118804** on Spheroid Diameter (μm)

Treatment Group	Day 1	Day 3	Day 5	Day 7
Vehicle Control (0.1% DMSO)	350 ± 15	450 ± 20	550 ± 25	650 ± 30
STF-118804 (10 nM)	352 ± 18	420 ± 22	480 ± 28	530 ± 35
STF-118804 (50 nM)	348 ± 16	380 ± 19	390 ± 24	400 ± 29
STF-118804 (100 nM)	351 ± 17	360 ± 21	355 ± 26	340 ± 32

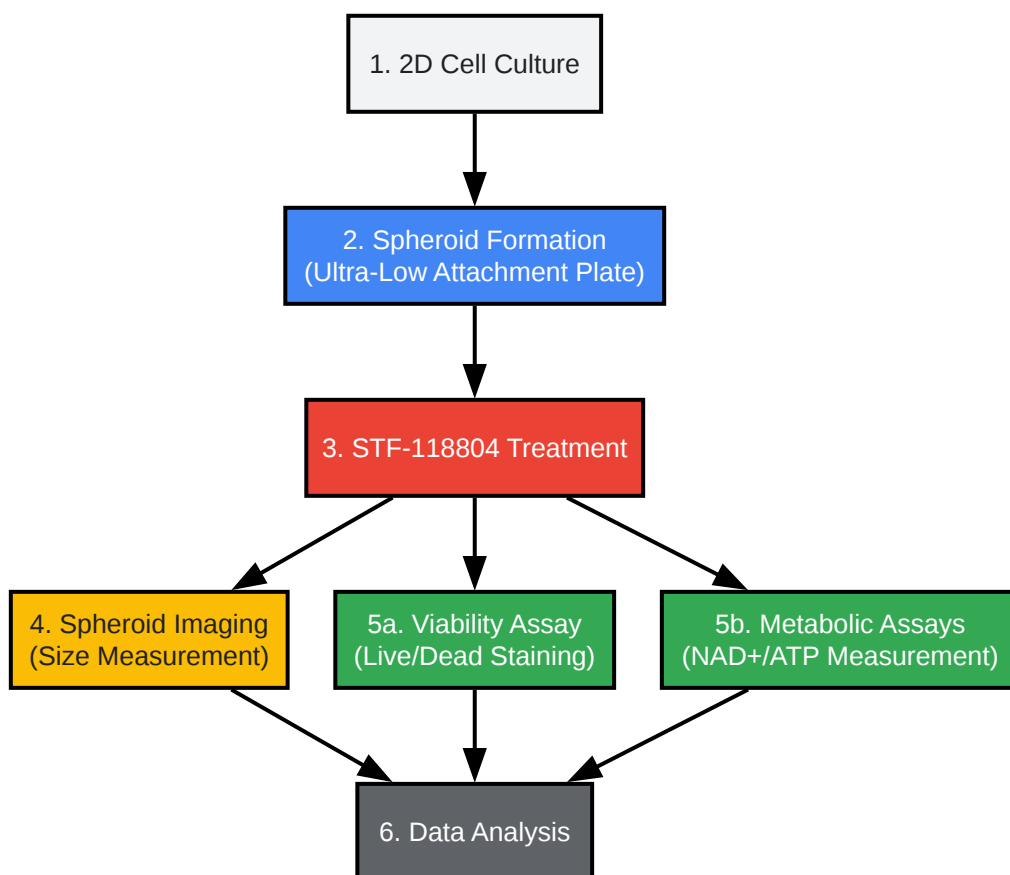
Table 2: Effect of **STF-118804** on Spheroid Viability (% of Control)

Treatment Group	24 hours	48 hours	72 hours
Vehicle Control (0.1% DMSO)	100	100	100
STF-118804 (10 nM)	95 ± 4.5	85 ± 5.1	70 ± 6.2
STF-118804 (50 nM)	80 ± 3.8	60 ± 4.3	45 ± 5.5
STF-118804 (100 nM)	65 ± 4.1	40 ± 3.9	20 ± 4.8

Table 3: Effect of **STF-118804** on Intracellular NAD⁺ and ATP Levels (% of Control) at 48 hours

Treatment Group	NAD ⁺ Levels	ATP Levels
Vehicle Control (0.1% DMSO)	100	100
STF-118804 (10 nM)	75 ± 6.8	80 ± 7.1
STF-118804 (50 nM)	40 ± 5.2	55 ± 6.4
STF-118804 (100 nM)	15 ± 3.9	25 ± 4.9

Experimental Workflow



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Caption: Experimental workflow for **STF-118804** treatment of 3D spheroids.

Experimental Protocols

Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)

Materials:

- Cancer cell line of interest (e.g., glioblastoma, pancreatic, or breast cancer cell lines)[5][10][11][12][13]
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Ultra-low attachment (ULA) round-bottom 96-well plates[4]
- Hemocytometer or automated cell counter

Procedure:

- Culture cells in a standard 2D flask to 80-90% confluency.
- Wash the cells with PBS and detach them using trypsin-EDTA.
- Neutralize trypsin with complete medium and collect the cells in a conical tube.
- Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
- Count the cells and adjust the concentration to the desired seeding density (e.g., 1,000-5,000 cells per well, to be optimized for each cell line).
- Add the appropriate volume of cell suspension to each well of a ULA 96-well plate.
- Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.[3]
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

- Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.

Protocol 2: STF-118804 Treatment of 3D Spheroids

Materials:

- Established 3D spheroids in a ULA 96-well plate
- **STF-118804** stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium

Procedure:

- Prepare serial dilutions of **STF-118804** in complete medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).
- Carefully remove half of the medium from each well containing a spheroid.
- Add an equal volume of the prepared **STF-118804** dilutions or vehicle control to the respective wells.
- Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).
- Monitor the spheroids daily for morphological changes and measure their diameter using an inverted microscope with a calibrated eyepiece or imaging software.

Protocol 3: Spheroid Viability Assessment (Live/Dead Assay)

Materials:

- Treated spheroids in a ULA 96-well plate
- Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium Homodimer-1)

- PBS
- Fluorescence microscope

Procedure:

- At the end of the treatment period, carefully remove the medium from the wells.
- Wash the spheroids gently with pre-warmed PBS.
- Prepare the working solution of Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS according to the manufacturer's instructions.
- Add the working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
- Image the spheroids using a fluorescence microscope with appropriate filters for green and red fluorescence.
- Analyze the images to quantify the ratio of live to dead cells.

Protocol 4: Measurement of Intracellular NAD⁺ and ATP Levels

Materials:

- Treated spheroids in a ULA 96-well plate
- NAD/NADH-Glo™ Assay Kit
- CellTiter-Glo® 3D Cell Viability Assay Kit
- Luminometer

Procedure for NAD/NADH Measurement:

- Follow the manufacturer's protocol for the NAD/NADH-Glo™ Assay.

- Briefly, transfer individual spheroids to a new 96-well plate.
- Add the NAD/NADH-Glo™ reagent to each well.
- Incubate for the recommended time to lyse the cells and allow the luminescent reaction to proceed.
- Measure luminescence using a plate-reading luminometer.

Procedure for ATP Measurement:

- Follow the manufacturer's protocol for the CellTiter-Glo® 3D Cell Viability Assay.
- Allow the plate with spheroids to equilibrate to room temperature.
- Add the CellTiter-Glo® 3D reagent to each well.
- Mix on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate-reading luminometer.

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and other factors. It is crucial to perform appropriate optimization and include all necessary controls in your experiments.

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